1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone
Description
1-(3-Methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone is a pyrazolo-pyrimidine derivative featuring a methoxy-substituted phenyl ring linked via an ether bond to the 4-position of the pyrazolo[3,4-d]pyrimidine core. Notably, its glycosylated derivative, 4-acetyl-2-methoxyphenyl β-D-glucopyranoside (Androsin), is documented with stereochemical complexity (five defined stereocenters) and enhanced hydrophilicity due to the glucosyl moiety .
Properties
IUPAC Name |
1-[3-methoxy-4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-13(25)14-8-9-17(18(10-14)26-2)27-20-16-11-23-24(19(16)21-12-22-20)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTBFAUALHIHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Bisarylureas with Pyrazolo[3,4-d]Pyrimidine Scaffold
Example Compounds :
- 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-nitrophenyl)urea (1m)
- 1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (1u)
Structural Differences :
- Urea Linkage : These compounds incorporate a bisarylurea group instead of the acetyl-methoxy substitution in the target compound. The urea moiety enables hydrogen bonding with kinase domains, critical for their pan-RAF inhibitory activity .
- Biological Activity: Demonstrated potent BRAFV600E inhibition (IC50 values in nanomolar ranges) and antiproliferative effects against cancer cell lines (e.g., A375 melanoma, HT-29 colon). In contrast, the target compound’s glucoside derivative (Androsin) lacks direct kinase inhibition data, suggesting divergent therapeutic pathways .
Synthesis : Prepared via coupling of pyrazolo-pyrimidine intermediates with aryl isocyanates under basic conditions, achieving yields of 54–99% .
1,2,3-Triazole-Tethered Derivatives
Example Compound :
- 1-(2-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethan-1-one (7c)
Structural Differences :
Piperidine-Linked Derivatives
Example Compounds :
- 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid
- Piperidine,4-[[1-[4-(methylsulfonyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy]-1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-
Structural Differences :
- Piperidine and Carboxylic Acid Groups : Improve solubility and enable salt formation. The trifluoromethyl and sulfonyl groups enhance metabolic stability and target affinity .
- Applications : Designed as kinase inhibitors with modified pharmacokinetics, contrasting with Androsin’s natural product profile .
Thioether and Nitrophenyl Derivatives
Example Compounds :
- 2-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]acetic acid hydrazide
- (4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone
Structural Differences :
- Thioether vs. Ether Linkage : Thioethers (C–S–C) exhibit lower bond dissociation energy than ethers (C–O–C), influencing oxidative stability. The nitro group in the latter compound enhances electrophilicity, favoring nucleophilic substitution reactions .
- Biological Implications : Thioether derivatives may act as prodrugs, while nitrophenyl groups could confer radiosensitizing properties .
Glycosylated Derivative: Androsin
Structural Features :
- β-D-Glucopyranoside Group: Replaces the hydroxyl group, significantly increasing hydrophilicity (logP reduced) and enabling glycosidase-mediated activation. Stereochemical complexity (five stereocenters) necessitates enantioselective synthesis .
- Natural Product Context : Found in plant sources (e.g., Apocynum venetum), suggesting roles in antioxidant or anti-inflammatory pathways, unlike synthetic kinase inhibitors .
Comparative Analysis Table
Biological Activity
1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , which is significant for its biological activity. The structure can be represented as follows:
The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby affecting various cellular processes such as:
- Cell Cycle Progression : Inhibition of kinase activity can lead to cell cycle arrest.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:
- Inhibition of EGFR : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit EGFR with IC50 values ranging from 0.3 to 24 µM .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5i | 0.3 | EGFR |
| 5i | 7.60 | VGFR2 |
This data suggests that the compound may effectively inhibit tumor growth and induce cancer cell apoptosis.
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated other biological activities:
- Antiparasitic and Antifungal Properties : Some derivatives have been noted for their ability to combat parasitic and fungal infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized new derivatives designed to act as EGFR inhibitors. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines .
- Molecular Docking Studies : Molecular docking studies have been performed to explore the binding modes of these compounds on protein targets. These studies help elucidate the interaction between the compound and its targets at a molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
